N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H27N5O3S and its molecular weight is 381.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex molecule with potential applications in diverse scientific research fields. and inhibitory activities against acetylcholinesterase .

Mode of Action

This inhibition could potentially lead to an increase in the concentration of acetylcholine, enhancing cognition functions .

Biochemical Pathways

It may also affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis H37Ra .

Result of Action

Actividad Biológica

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

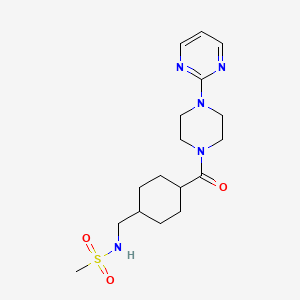

The compound can be represented structurally as follows:

This structure indicates the presence of a piperazine ring, a pyrimidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibitors of CDK4 and CDK6 have been associated with reduced tumor growth in various cancer models .

Table 1: Summary of Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Pyrimidine derivative A | 0.5 | CDK4 | |

| Pyrimidine derivative B | 0.8 | CDK6 | |

| N-((4-(4-(pyrimidin-2-yl)piperazine... | TBD | TBD | TBD |

Antimicrobial Activity

The compound's structural analogs have also been explored for their antimicrobial properties. Specifically, studies have highlighted the inhibition of sterol biosynthesis in Leishmania species through targeting enzymes like CYP51 and CYP5122A1. These enzymes are crucial for the survival of the parasite, and inhibitors have shown potential in reducing promastigote proliferation .

Table 2: Antimicrobial Activity Against Leishmania

| Compound Name | EC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Analogs of N-(3,5-dimethylphenyl)... | 1.5 | CYP51 | |

| Analogs of N-(4-(benzyloxy)phenyl)... | 0.9 | CYP5122A1 | |

| N-((4-(4-(pyrimidin-2-yl)piperazine... | TBD | TBD | TBD |

Case Study 1: Inhibition of CDKs

In a study focusing on the inhibition of CDKs, several pyrimidine-based compounds were synthesized and evaluated for their efficacy against various cancer cell lines. The results demonstrated that modifications to the piperazine ring significantly enhanced potency against CDK6, suggesting that similar modifications could be beneficial for this compound .

Case Study 2: Leishmania Inhibition

Another study assessed the activity of pyrimidine derivatives against Leishmania donovani. Compounds were screened for their ability to inhibit parasite growth in vitro. Results indicated that certain derivatives exhibited low micromolar activity against both promastigotes and intracellular forms of the parasite, highlighting their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Cancer Therapy

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide has shown promise as an inhibitor of key proteins involved in cancer cell proliferation. Recent studies have focused on its interaction with Polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers.

Case Study: Plk1 Inhibition

A study investigated the inhibition of the polo-box domain of Plk1 using derivatives similar to this compound. The results indicated that compounds targeting this domain could selectively induce apoptosis in cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapies .

Neuropharmacology

The compound has also been evaluated for its potential use in treating neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a candidate for enhancing cholinergic transmission in the brain.

Case Study: Alzheimer’s Disease

Research highlighted the effectiveness of piperazine derivatives in inhibiting cholinesterases, which are crucial for neurotransmitter regulation. The introduction of the pyrimidine moiety into piperazine frameworks has been linked to improved brain penetration and bioavailability, leading to enhanced therapeutic outcomes in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Target Protein | Effectiveness | Reference |

|---|---|---|---|

| Plk1 Inhibition | Polo-like kinase 1 | High | |

| Cholinesterase Inhibition | Acetylcholinesterase | Moderate | |

| Neuroprotection | Multiple pathways | High |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modification | Activity Change |

|---|---|---|

| Base Compound | None | Reference Activity |

| Variant A | Added methyl group | Increased potency |

| Variant B | Substituted pyrimidine | Enhanced selectivity |

Propiedades

IUPAC Name |

N-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3S/c1-26(24,25)20-13-14-3-5-15(6-4-14)16(23)21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2,7-8,14-15,20H,3-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYYYFMJNMMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.